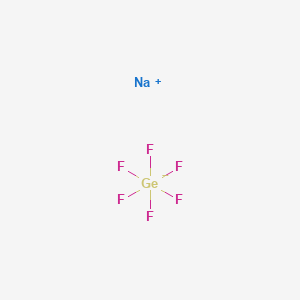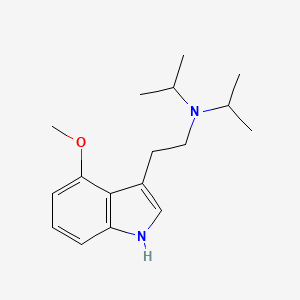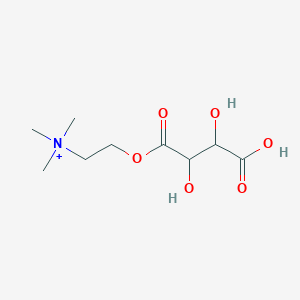![molecular formula C17H20O2 B14121087 3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C17H20O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a tert-butyl group and a methoxy group, while the other phenyl ring has a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Substitution Reactions: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully substituted biphenyl derivative.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, tert-butyl chloride, aluminum chloride, and various bases and acids.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Fully substituted biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the reagents used.
科学的研究の応用
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Used as an additive in polymers and resins to enhance their stability and performance.
作用機序
The mechanism of action of 3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling cascades, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A similar compound with two tert-butyl groups on the biphenyl structure.
tert-Butyl peroxybenzoate: Contains a tert-butyl group and is used as a radical initiator in polymerization reactions.
2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol: Another biphenyl derivative with multiple tert-butyl groups and hydroxyl groups.
Uniqueness
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl, methoxy, and hydroxyl groups makes it versatile for various applications, particularly in fields requiring stability and reactivity.
特性
分子式 |
C17H20O2 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
2-tert-butyl-4-(3-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)15-11-13(8-9-16(15)18)12-6-5-7-14(10-12)19-4/h5-11,18H,1-4H3 |
InChIキー |
ZNQROGZUPLIHRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



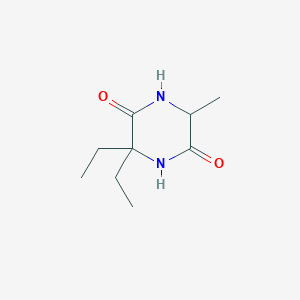
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
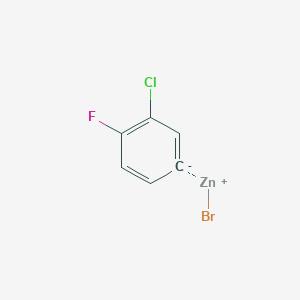

![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)

![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
